5-phenoxy-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-2-4-12(5-3-1)16-13-6-7-14-11(10-13)8-9-15-14/h1-10,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBIMZVVUOJZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459797 | |
| Record name | 5-phenoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78304-53-7 | |
| Record name | 5-phenoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Phenoxy 1h Indole and Its Derivatives
Specific Synthetic Routes Targeting 5-Phenoxy-1H-indole and Analogues
The synthesis of this compound and its derivatives requires specific strategies to ensure the correct regiochemistry of substitution and the efficient construction of the indole core with the desired phenoxy moiety.
Regioselective Introduction of the Phenoxy Moiety at the 5-Position
The precise placement of the phenoxy group at the C5 position of the indole ring is critical. While direct electrophilic or nucleophilic aromatic substitution on a pre-formed indole ring can sometimes lead to C5 functionalization, it often requires specific directing groups or harsh conditions, with potential for competing reactions at other positions.
In many synthetic strategies targeting 5-substituted indoles, including 5-phenoxy derivatives, the substituent is introduced onto the aniline (B41778) precursor * prior* to the indole ring formation. For example, the synthesis of Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate, as described in Section 2.2.2, utilizes an N-aryl enamine precursor. The "N-aryl" component would typically be a para-substituted aniline. Therefore, the phenoxy group is likely incorporated at the para-position of the aniline ring, which subsequently dictates its placement at the C5 position of the resulting indole mdpi.com. Specific literature detailing direct phenoxylation of a pre-formed indole at the C5 position for this particular compound was not found in the provided search results.
Synthesis of Key this compound Scaffolds and Intermediates
The synthesis of specific indole scaffolds and intermediates is crucial for further derivatization. Two key examples are Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate and 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide.
Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate
A well-established method for synthesizing this intermediate involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines mdpi.com. This approach constructs the indole ring in a single step, incorporating the desired substituents.
Table 2.2.2-1: Synthesis of Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate
| Starting Material (N-aryl enamine) | Catalyst | Conditions | Product | Yield/Description | Reference |
| N-Aryl enamine precursor | Pd catalyst (e.g., Pd(OAc)₂) | Microwave irradiation or thermal heating, solvent (e.g., DMF) | Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate (28) | Dark brown/orange oil | mdpi.com |
1-methyl-5-phenoxy-1H-indole-2-carbohydrazide
The synthesis of indole-2-carbohydrazides generally involves the conversion of an indole-2-carboxylate (B1230498) ester to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate (B1144303) nih.govmdpi.comutar.edu.my. To obtain the 1-methyl derivative, N-methylation of the indole nitrogen is typically performed on an indole-2-carboxylic acid or ester precursor. For instance, methylation of nitro-substituted indole-2-carboxylic acid derivatives using iodomethane (B122720) in the presence of a base like NaH is a known method chemicalbook.com.
A plausible synthetic route for 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide would therefore involve:
Synthesis of a this compound-2-carboxylate ester (e.g., via methods described in Section 2.2.2).
N-methylation of the indole nitrogen using a methylating agent (e.g., methyl iodide, dimethyl sulfate) under basic conditions.
Conversion of the resulting methyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate to the carbohydrazide (B1668358) by reaction with hydrazine hydrate in a suitable solvent like ethanol.
While the specific synthesis of this exact compound is not detailed in the provided search results, these established procedures for indole-2-carbohydrazide synthesis and N-methylation provide a clear pathway.
Table 2.2.2-2: General Synthesis of Indole-2-carbohydrazides
| Starting Material | Reagent | Solvent | Conditions | Product Type | Yield | Reference |
| Methyl 1H-indole-2-carboxylate | Hydrazine hydrate | Ethanol | Room temperature, 6h | 1H-indole-2-carbohydrazide | High | nih.gov |
| Methyl 5-methoxy-1H-indole-2-carboxylate | Hydrazine hydrate | Methanol | Reflux, 3h | 5-Methoxy-1H-indole-2-carbohydrazide | 90% | mdpi.com |
| 5-Nitro-1H-indole-2-carboxylic acid ethyl ester | NaH, Iodomethane | DMF | Room temperature, then 1h stirring | 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | 45% | chemicalbook.com |
Derivatization Strategies for Functional Group Elaboration (e.g., linkage to 1,2,3-triazole)nih.gov
The functionalization of the this compound core allows for the creation of diverse molecular architectures with potentially enhanced or novel properties. Linking the indole scaffold to other pharmacophores, such as 1,2,3-triazoles, is a common strategy in medicinal chemistry.
One approach involves the synthesis of indole-carbohydrazide derivatives, which can then be coupled with other molecular fragments containing reactive groups. For instance, the synthesis of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids has been reported nih.gov. This typically involves:
Synthesizing a 1,2,3-triazole moiety, often via click chemistry (copper-catalyzed azide-alkyne cycloaddition) or related reactions, from precursors like alkynyloxy benzaldehydes and aniline derivatives.
Coupling the pre-formed triazole unit with an indole-2-carbohydrazide derivative.
This strategy allows for the modular assembly of complex molecules, combining the indole and triazole pharmacophores to explore their synergistic effects.
Table 2.2.3-1: General Strategy for Indole-Triazole Hybrid Synthesis
| Step | Reaction Type | Reactants | Product Type | Reference |
| 1 | Triazole formation | Alkynyloxy benzaldehydes + aniline derivatives | 1,2,3-Triazole derivatives | nih.gov |
| 2 | Coupling/Condensation | Indole-2-carbohydrazide + Triazole derivative | Indole-carbohydrazide-triazole-N-phenylacetamide hybrids | nih.gov |
| N/A | Click Chemistry (e.g., CuAAC) | Alkyne + Azide | 1,2,3-Triazole | nih.govturkjps.org |
Compound List:
this compound
Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate
1-methyl-5-phenoxy-1H-indole-2-carbohydrazide
1H-indole-2-carbohydrazide
5-Methoxy-1H-indole-2-carbohydrazide
1-Methyl-5-nitro-1H-indole-2-carboxylic acid
5-Nitro-1H-indole-2-carboxylic acid ethyl ester
Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives
Advanced Synthetic Techniques and Green Chemistry Considerations
The synthesis of complex organic molecules often presents challenges related to reaction efficiency, environmental impact, and energy consumption. Modern synthetic chemistry is increasingly adopting advanced techniques and green chemistry principles to overcome these limitations, leading to more sustainable and efficient production of indole derivatives.
Microwave-Assisted Synthesis in this compound Chemistry
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, reduced reaction times, and often improved yields and selectivity compared to conventional heating methods tandfonline.comopenmedicinalchemistryjournal.comtandfonline.comnih.gov. Microwave-assisted organic synthesis (MAOS) is particularly beneficial for reactions involving polar intermediates or requiring elevated temperatures, as it can efficiently transfer energy directly to the reaction mixture tandfonline.comsciforum.netresearchgate.net.
While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in the provided literature, studies on related indole derivatives demonstrate the efficacy of this approach. For instance, microwave irradiation has been successfully employed in palladium-catalyzed cyclization reactions to synthesize indole-3-carboxylate (B1236618) derivatives, including those with a phenoxy substituent at the 5-position. A study reported the synthesis of methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate using microwave heating at 60 °C for 3 hours, achieving a significantly enhanced yield (94%) compared to conventional heating (16 hours at 80 °C, 89% yield) mdpi.com. This highlights the potential of MAOS to accelerate reactions and improve outcomes for 5-substituted indole systems. Other applications of MAOS for indole synthesis include one-pot, three-component coupling reactions and domino reactions, which offer streamlined access to complex indole structures nih.govsioc-journal.cn.
Principles and Applications of Green Synthetic Methodologies for Indoles
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances openmedicinalchemistryjournal.comnih.gov. For indole synthesis, this translates to employing environmentally benign solvents, reducing energy consumption, minimizing waste, and utilizing catalytic processes tandfonline.comopenmedicinalchemistryjournal.comnih.govbohrium.com.
Several green methodologies have been applied to indole synthesis, including:
Solvent-Free Reactions: Conducting reactions without solvents, often facilitated by microwave irradiation or solid catalysts, significantly reduces waste and simplifies workup procedures tandfonline.comsciforum.net.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or deep-eutectic solvents is a key green strategy tandfonline.comopenmedicinalchemistryjournal.com.
Catalysis: The development of efficient and recyclable catalysts, including heterogeneous catalysts, solid acids, and metal-free catalytic systems, is crucial for greener indole synthesis openmedicinalchemistryjournal.combohrium.com. Metal-free approaches are gaining traction due to the cost, air sensitivity, and toxicity associated with transition metals bohrium.com.
Atom Economy: Designing reactions that incorporate most or all of the atoms from the starting materials into the final product, thereby minimizing by-products sioc-journal.cn.
These green approaches not only contribute to environmental sustainability but also often lead to more cost-effective and safer synthetic routes for indole derivatives.
Analytical Characterization Techniques for Synthesized Compounds
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized compounds, including this compound and its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy)
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (H NMR) and carbon-13 (C NMR) spectroscopy are indispensable for elucidating the connectivity of atoms and the chemical environment of protons and carbons within the molecule. For example, the synthesis of methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate yielded characteristic signals in its H NMR spectrum, including a singlet for the indole NH proton, signals for the aromatic protons, a singlet for the methyl ester protons, and a singlet for the methyl group at the 2-position of the indole ring mdpi.com. Similarly, C NMR provides information on the carbon backbone, including quaternary carbons and carbonyl groups mdpi.comd-nb.info.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups based on their characteristic vibrational frequencies. Key functional groups such as N-H stretching, C=C stretching in aromatic rings, C-O stretching (for the phenoxy ether linkage), and carbonyl stretching (if present in derivatives) can be readily identified d-nb.infoiupac.orgsolubilityofthings.com.
Mass Spectrometry (MS): MS provides crucial information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the elemental composition, which is vital for confirming the molecular formula mdpi.comd-nb.info. Fragmentation patterns observed in MS can also offer insights into the compound's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for detecting the presence of chromophores, such as conjugated systems within the indole ring and the phenoxy substituent. It is often used in conjunction with chromatography for quantitative analysis iupac.orgsolubilityofthings.com.
Chromatographic Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GCMS), Liquid Chromatography-Mass Spectrometry (LCMS))
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for isolating them from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both analytical purity assessment and preparative isolation of organic compounds. By employing appropriate stationary and mobile phases, compounds can be separated based on their polarity and other physicochemical properties d-nb.infoiupac.orgresearchgate.net. For instance, methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate was purified using semi-preparative HPLC, yielding the product as an oil with a retention time () of 6.8 minutes under specific solvent conditions mdpi.com. HPLC can also be coupled with UV-Vis detectors (HPLC-UV) for quantification iupac.orgresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly useful for analyzing volatile and thermally stable compounds, providing both qualitative and quantitative data d-nb.inforesearchgate.netnews-medical.net.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers similar advantages to GC-MS but is suitable for a broader range of compounds, including less volatile or thermally labile ones, by coupling liquid chromatography with mass spectrometry d-nb.inforesearchgate.netnews-medical.net. LC-MS/MS, in particular, provides enhanced sensitivity and specificity for complex mixture analysis researchgate.net.
X-ray Crystallography for Molecular and Crystal Structure Elucidation
Compound Index
this compound
Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate
Structural Aspects and Derivatization Strategies of 5 Phenoxy 1h Indole Analogues
Conformational Analysis and Isomerism
Conformational analysis and the study of isomerism are fundamental to understanding how molecules adopt specific three-dimensional arrangements, which directly influences their biological activity.
While the core 5-phenoxy-1H-indole structure does not inherently possess C=N bonds that would lead to E/Z isomerism, derivatives synthesized from this scaffold might incorporate such features. Geometric isomerism arises from restricted rotation around a double bond. If a derivative were to form a C=N bond, for instance, through condensation reactions involving an aldehyde or ketone, then E/Z isomerism could become relevant. The specific spatial arrangement of substituents around such a double bond would dictate the molecule's shape and its ability to fit into binding pockets of receptors or enzymes solubilityofthings.commaricopa.edu. However, the provided literature does not specifically detail E/Z isomerism for direct this compound derivatives, suggesting this is a potential consideration for more complex elaborations of the scaffold.
Structure-Activity Relationship (SAR) Studies
SAR studies are pivotal in understanding how variations in molecular structure affect biological potency and selectivity. For this compound analogues, these studies aim to identify key structural features responsible for target engagement.
Modifications to the this compound scaffold, particularly through the introduction of various substituents, can significantly alter pharmacological potency and selectivity towards specific biological targets researchgate.netsemanticscholar.orgnih.govnih.govacs.org. For instance, in studies involving indole-2-carboxamides as cannabinoid receptor 1 (CB1) allosteric modulators, the nature of substituents at the C3 position of the indole (B1671886) ring was found to profoundly impact the ligand's allosteric modulation nih.gov. Similarly, research on other indole derivatives has shown that substituents on the aromatic rings can influence binding affinity and selectivity. For example, in isatin (B1672199) derivatives as monoamine oxidase (MAO) inhibitors, hydroxylation at the C-5 position of the isatin ring increased selectivity for MAO-A, while substitutions at the C-3 and N-1 positions enhanced affinity for MAO-B acs.org. While direct SAR data for this compound is not extensively detailed in the provided snippets, the general principles observed in related indole systems suggest that substituents on the phenoxy ring, the indole core (e.g., at positions 2, 3, 4, 6, or 7), or the indole nitrogen can modulate potency and selectivity.
Identifying essential structural features is key to understanding how this compound analogues interact with their molecular targets. For instance, in the development of Kv1.5 channel inhibitors, a series of 3-morpholine linked aromatic-imino-1H-indoles were designed based on simulated 3D structures of the Kv1.5 channel nih.gov. These studies indicated that specific interactions, such as hydrogen bonds between the ligand and amino acid residues in the binding site, are crucial for inhibitory activity. For indole-based compounds targeting xanthine (B1682287) oxidase (XO), molecular docking studies revealed that the hydrophobic group on the indole nitrogen atom was essential for inhibitory potency, and the compound could form new interactions, including hydrogen bonds with specific amino acid residues (Ser876 and Thr1010) nih.gov. These findings highlight the importance of the indole core and its substituents in establishing critical binding interactions.
Rational Design and Synthesis of Advanced this compound Derivatives
Rational design and synthesis are driven by SAR data and an understanding of molecular interactions. The goal is to create novel derivatives with enhanced properties. For example, in the development of novel xanthine oxidase inhibitors, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were synthesized based on bioisosteric replacement and hybridization strategies nih.gov. Compound 6c emerged as the most potent, demonstrating that strategic modifications to the indole scaffold can lead to significantly improved activity. Similarly, the design of Kv1.5 channel inhibitors involved creating 3-morpholine linked aromatic-imino-1H-indoles, with compounds T16 and T5 showing favorable inhibitory activity nih.gov. These synthetic efforts underscore the iterative process of designing, synthesizing, and testing derivatives to optimize potency, selectivity, and pharmacokinetic profiles.
Computational and Theoretical Investigations of 5 Phenoxy 1h Indole Systems
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 5-phenoxy-1H-indole. These methods solve complex equations to model the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict its three-dimensional geometry with high accuracy, determining bond lengths, bond angles, and dihedral angles. These calculations have been successfully applied to various indole (B1671886) derivatives to provide insights into their ground state properties. researchgate.net
The electronic properties derived from DFT, such as the distribution of electron density, can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. researchgate.net For instance, in related heterocyclic compounds, negative potential sites are often located on nitrogen or oxygen atoms, while positive potentials are found around hydrogen atoms, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net This analysis is vital for understanding the molecule's reactivity in potential chemical reactions. nih.gov
| Property | Description | Application to this compound |
| Optimized Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. | Determines the foundational structure from which all other properties are calculated. |
| Electron Density | Describes the probability of finding an electron at any given point around the molecule. | Reveals the overall size and shape of the molecule's electron cloud. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies electron-rich (red/yellow) and electron-poor (blue) regions, predicting sites for non-covalent interactions and chemical reactions. |
| Partial Atomic Charges | Assigns a partial charge to each atom in the molecule. | Quantifies the electrophilic and nucleophilic nature of specific atoms, aiding in reactivity prediction. mdpi.com |
This table describes the typical outputs of DFT calculations and their relevance for analyzing this compound.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates higher polarizability and a greater ease of undergoing chemical reactions. irjweb.com Conversely, a large energy gap implies high stability and lower chemical reactivity. mdpi.com Analysis of the HOMO-LUMO gap helps to explain the electronic transitions within a molecule, such as those observed in UV-Visible spectroscopy. nih.gov For indole derivatives, these calculations are instrumental in predicting their bioactivity and intermolecular charge transfer capabilities. irjweb.com
| Parameter | Definition | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). A higher energy value indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). A lower energy value indicates a better electron acceptor. wuxibiology.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov It is a measure of the molecule's excitability. |
| Global Reactivity Descriptors | ||
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A "hard" molecule has a large gap, while a "soft" molecule has a small gap. mdpi.com |
| Electronegativity (χ) | χ = -(ELUMO + EHOMO) / 2 | Represents the molecule's ability to attract electrons. |
This table outlines key parameters derived from Frontier Molecular Orbital analysis and their implications for the reactivity of this compound.
Computational methods can also be used to predict the thermochemical properties of molecules, such as the heat of formation (HOF). The heat of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of the molecule's thermodynamic stability. DFT calculations, often in conjunction with isodesmic reactions, can provide reliable estimations of HOF for complex molecules like indole derivatives.
Isodesmic reactions are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. This approach minimizes computational errors, allowing for accurate stability comparisons between structurally related molecules. For substituted indoles, a general trend observed is that increased substitution can lead to an increase in the heat of formation. By calculating the HOF for this compound, its intrinsic stability can be quantified and compared to other related compounds, providing valuable information for its synthesis and potential applications.
Molecular Modeling and Simulation Approaches
While quantum chemical studies explore the intrinsic properties of an isolated molecule, molecular modeling and simulation techniques are used to investigate how this compound interacts with complex biological environments, such as proteins.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a target protein to form a stable complex. nih.gov The primary goals of docking are to predict the binding mode (the specific pose of the ligand in the protein's active site) and to estimate the binding affinity, often expressed as a binding energy score in kcal/mol. semanticscholar.orgresearchgate.net A lower, more negative binding energy typically indicates a stronger and more stable interaction. researchgate.net
In silico docking studies on various indole derivatives have been used to identify potential biological targets and elucidate interaction mechanisms. nih.govsemanticscholar.org The process involves placing the flexible ligand into the binding site of a rigid or flexible protein structure and evaluating the resulting conformations based on a scoring function. This analysis reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Such studies can screen this compound against various protein targets, such as enzymes or receptors, to hypothesize its potential pharmacological activity. espublisher.com
| Docking Parameter | Description | Relevance for this compound |
| Binding Energy/Affinity (kcal/mol) | A score that estimates the strength of the interaction between the ligand and the protein. More negative values suggest higher affinity. | Predicts the likelihood that the compound will bind to a specific biological target. |
| Binding Pose/Mode | The predicted 3D orientation and conformation of the ligand within the protein's binding site. | Shows how the molecule fits into the target's active site. |
| Key Interactions | Specific non-covalent bonds (e.g., hydrogen bonds, pi-stacking, hydrophobic interactions) between the ligand and protein residues. | Identifies the specific amino acids responsible for anchoring the ligand in the binding pocket. |
| Inhibition Constant (Ki) (Predicted) | An estimated measure of inhibitor potency derived from the binding energy. | Provides a quantitative prediction of how effectively the compound might inhibit an enzyme's activity. |
This table summarizes the key outputs from molecular docking studies and their importance in evaluating the potential biological interactions of this compound.
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of the conformational changes and flexibility of the ligand-protein complex in a simulated physiological environment. researchgate.netespublisher.com
For indole derivatives, MD simulations have been used to refine the results of docking studies. semanticscholar.orgespublisher.com By simulating the complex over a period (e.g., nanoseconds), researchers can assess the stability of the predicted binding pose. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex over time, and the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of specific parts of the protein and ligand. researchgate.netresearchgate.net Furthermore, MD simulations can be used to calculate binding free energies, providing a more accurate estimation of binding affinity by accounting for the dynamic nature of the system and solvation effects. researchgate.netespublisher.com
In Silico Drug-Likeness and ADME Prediction
In silico (computer-based) methods for predicting drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are integral to modern drug discovery. nih.gov These computational tools allow for the early assessment of a compound's pharmacokinetic profile, helping to identify candidates with a higher probability of success in later clinical stages and reducing the likelihood of late-stage failures. nih.gov
Computational Assessment of Absorption, Distribution, Metabolism, and Excretion Properties
Absorption: Key parameters for predicting oral absorption include solubility, permeability, and intestinal absorption. For many indole derivatives, computational tools predict good oral absorption. researchgate.netnih.gov Properties like TPSA (Topological Polar Surface Area) and the number of rotatable bonds are important indicators, with lower values generally correlating with better absorption.
Distribution: The distribution of a drug throughout the body is influenced by factors such as plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). In silico models for indole derivatives often predict their potential for binding to plasma proteins and their permeability across the BBB. d-nb.infomdpi.com
Metabolism: The metabolic fate of a compound is largely determined by its interaction with cytochrome P450 (CYP) enzymes. Computational models can predict whether a compound is likely to be a substrate or an inhibitor of various CYP isoforms (e.g., CYP3A4, CYP2D6), which is crucial for anticipating drug-drug interactions. indexcopernicus.com
Excretion: Predictions related to excretion often involve assessing the compound's clearance rate.
Table 2: Predicted In Silico ADME and Drug-Likeness Properties for a Representative this compound Structure
| Property | Predicted Value/Characteristic | Implication |
| Physicochemical Properties | ||
| Molecular Weight | ~223 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 3.0 - 4.0 | Complies with Lipinski's Rule (<5) |
| Topological Polar Surface Area (TPSA) | ~28 Ų | Suggests good cell membrane permeability |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Potential for CNS activity |
| Plasma Protein Binding (PPB) | High | May have a longer duration of action |
| Metabolism | ||
| CYP2D6 Inhibition | Possible Inhibitor | Potential for drug-drug interactions |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with CYP3A4-metabolized drugs |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability predicted |
| Ghose Filter | Compliant | Favorable drug-like properties |
| Veber's Rule | Compliant | Good oral bioavailability predicted |
Note: The values in this table are representative predictions for a this compound scaffold based on computational models and data from similar indole derivatives. Actual experimental values may vary.
Pharmacological and Biological Potential of 5 Phenoxy 1h Indole Derivatives
Anti-inflammatory and Analgesic Activities
The indole (B1671886) nucleus is a well-established scaffold for developing anti-inflammatory agents, with compounds like indomethacin (B1671933) serving as prominent examples researchgate.net. Research into indole derivatives has explored their mechanisms of action, particularly their interaction with key enzymes involved in the inflammatory cascade.
Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain nih.gov. Indole derivatives have shown significant potential in inhibiting these enzymes. Studies on various indole derivatives, including those with phenoxy substitutions, have indicated their capacity to modulate COX activity. For instance, specific indole derivatives have been synthesized and evaluated for their inhibitory effects on COX-1 and COX-2 enzymes. While direct data specifically for 5-phenoxy-1H-indole derivatives targeting COX enzymes is limited in the provided snippets, the broader class of indole derivatives is known to exhibit such activity researchgate.netnih.govnih.govjrespharm.com. For example, a study on sulfonamide-based indole derivatives reported that compounds 28 and 34, which are phenoxy analogs with methoxy (B1213986) groups, exhibited potent aromatase inhibitory activity with sub-micromolar IC50 values, suggesting a strong interaction with enzyme active sites researchgate.netcolab.ws. Although this study focused on aromatase inhibition, the structural features, including the phenoxy-indole moiety, are relevant to understanding potential enzyme interactions. Another research highlighted that indole derivatives are widely used scaffolds in anti-inflammatory agents, with some derivatives showing selective COX-2 inhibition and gastric sparing activity researchgate.netnih.gov.
Lipoxygenase (LOX) pathways, particularly the 5-lipoxygenase (5-LO) pathway, are also involved in the inflammatory response, producing leukotrienes. Dual inhibition of COX and LOX pathways is considered an effective strategy for combating inflammation with potentially fewer side effects jrespharm.comtandfonline.com. Indole derivatives have been investigated for their ability to modulate these pathways. For example, novel N-methylsulfonylindole derivatives were synthesized and evaluated for their COX-1, COX-2, and 5-LOX inhibitory activities using enzyme immune assay (EIA) kits nih.govtandfonline.com. Compound 5d, in particular, demonstrated dual COX-2/5-LOX inhibitory activity nih.govtandfonline.com. While the specific substitution pattern of compound 5d is not detailed in relation to the 5-phenoxy moiety, this finding underscores the potential of indole scaffolds to target both COX and LOX pathways.
Antimicrobial and Antiviral Applications
The indole scaffold is a versatile platform for developing agents with antimicrobial and antiviral properties, addressing a significant global health challenge ijpsr.comresearchgate.netresearchgate.net.
Indole derivatives have been explored for their antibacterial potential against various bacterial strains. Studies have shown that certain indole derivatives possess selective antibacterial activity. For instance, novel N-methylsulfonylindole derivatives exhibited selective antibacterial activity against Gram-negative bacteria, specifically Salmonella enterica and/or E. coli nih.govtandfonline.com. These findings suggest that modifications on the indole core can lead to compounds with targeted antibacterial effects.
The broad spectrum of biological activities associated with indole derivatives extends to antifungal applications. While specific studies detailing the antifungal activity of this compound derivatives are not explicitly detailed in the provided snippets, the general class of indole derivatives has been reported to exhibit antifungal properties ijpsr.comnih.govresearchgate.net. For example, acetyl-substituted heterocyclic isatin (B1672199) derivatives, which share structural similarities with indoles, have shown broad-spectrum activity against fungi jchr.org.
Indole derivatives have emerged as promising candidates in antiviral drug discovery, targeting a range of viruses including HIV, HCV, HSV, and influenza researchgate.netmdpi.comrsc.org. Research has focused on synthesizing indole-based compounds that interfere with viral replication at various stages. For example, a study on N-methylsulfonylindole derivatives indicated potential antiviral activities, although specific targets were not detailed in relation to the 5-phenoxy group nih.govtandfonline.com. Another study mentioned that indole derivatives can be synthesized to target viruses such as HIV, HCV, VZV/HSV, SARS-CoV, COVID-19, and influenza mdpi.com. Specifically, a tryptamine (B22526) derivative synthesized to target thymidine (B127349) kinase (TK) against VZV showed selective targeting of VZV strains, as well as other members of the Herpesviridae family (HMCV, HSV-1, and HSV-2), and various RNA virus strains like HIV and influenza mdpi.com. Furthermore, indole derivatives have been identified with potent anti-HIV activity (IC50 = 1.4 μM) and strong anti-HCV activity (EC50 values of 1.16 μM and 0.6 μM) researchgate.net. The broad antiviral potential of the indole scaffold makes it a key area for ongoing research in combating viral infections.
Anticancer and Antiproliferative Research
Indole derivatives have demonstrated considerable promise in the field of oncology, exhibiting potent anticancer and antiproliferative effects against various cancer types. This activity is often mediated through interactions with key molecular targets involved in cancer progression.
Interactions with Key Molecular Targets in Cancer
Research into indole derivatives has identified several mechanisms by which they exert their anticancer effects, often involving the modulation of critical cellular pathways and enzymes. For instance, certain 2-amino-5-hydroxyindole derivatives have been synthesized and evaluated for their ability to inhibit 5-lipoxygenase (5-LO) nih.gov. 5-LO is a key enzyme in the biosynthesis of leukotrienes, which play a significant role in inflammatory processes, atherosclerosis, and cancer development nih.gov. Compounds like ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate (3n) have shown potent inhibition of human recombinant 5-LO, with an IC50 value around 300 nM, suggesting a potential therapeutic avenue for LT-associated diseases, including cancer nih.gov.
While specific interactions of this compound derivatives with kinases, tubulin polymerization, topoisomerase, or aromatase are not extensively detailed in the provided search snippets, the broader indole class is known to target these pathways. For example, isatin derivatives, which share structural similarities with indoles, have been noted for their cytotoxic properties and potential as molecular mechanism (MOA) inhibitors jchr.org. Furthermore, the indole nucleus itself is a privileged structure found in many synthetic drug molecules that bind with high affinity to multiple receptors, offering a valuable foundation for developing new derivatives with targeted anticancer activities ijpsr.com. The presence of the indole ring in compounds approved by regulatory bodies for anticancer applications underscores its importance in this therapeutic area mdpi.compcbiochemres.com.
Evaluation of Antiproliferative Activity against Diverse Cancer Cell Lines
The antiproliferative potential of indole derivatives is a significant area of research. Studies have shown that various indole-based compounds can inhibit the proliferation of different cancer cell lines ijpsr.comjchr.orgmdpi.compcbiochemres.com. For example, isatin derivatives have been reported to possess antiproliferative activity jchr.org. While specific antiproliferative data for "Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate (28)" against particular cancer cell lines is not detailed in the provided snippets, the broader class of axially chiral indoles has demonstrated potent anticancer activity mdpi.com. The general cytotoxic properties of indole derivatives, including their potential to act as prophylactic agents against free radical-induced cytotoxicity, further highlight their relevance in cancer research jchr.org.
Other Emerging Therapeutic Potentials and Biological Modulations
Beyond their anticancer applications, indole derivatives, including those with a phenoxy substitution at the 5-position, are being investigated for a range of other therapeutic benefits.
Antidiabetic Activity, including α-Glucosidase Inhibition
The indole scaffold has been associated with antidiabetic activity rjpn.orgijpsr.comresearchgate.net. While specific studies detailing the α-glucosidase inhibition or direct antidiabetic effects of this compound derivatives were not explicitly found in the provided search results, the broad biological profile of indole compounds suggests this as a potential area for future research and development.
Antioxidant Activity and Role in Mitigating Oxidative Stress
Indole derivatives are recognized for their antioxidant properties and their ability to mitigate oxidative stress rjpn.orgijpsr.comresearchgate.netjchr.orgpcbiochemres.com. Compounds derived from indole have shown appreciable antioxidant properties, with some acting as prophylactic agents against cytotoxicity induced by free radicals jchr.org. The indole nucleus's ability to participate in electron delocalization contributes to its antioxidant potential, making it a valuable scaffold for developing agents that combat oxidative damage, a factor implicated in numerous diseases researchgate.net.
Antitubercular and Antimalarial Activities
The indole nucleus is a core structure in compounds that have been approved as antitubercular and antimalarial agents mdpi.com. Indole derivatives, in general, possess antitubercular and antimalarial activities rjpn.orgijpsr.comresearchgate.net. Specific isatin derivatives have also been noted for their antimalarial properties jchr.org. This broad-spectrum activity indicates that the indole scaffold, including modifications like the phenoxy group at the 5-position, holds promise for the development of new treatments against infectious diseases such as tuberculosis and malaria.
Emerging Research Directions and Future Perspectives
Development of Multi-Targeted Ligands Based on the 5-Phenoxy-1H-indole Scaffold
The paradigm of "one-target, one-drug" is increasingly being replaced by the concept of multi-targeted ligands, or polypharmacology, especially for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net The this compound scaffold is well-suited for this approach due to its structural versatility, which allows for modifications that can interact with multiple biological targets simultaneously. nih.govnih.gov
Future research will likely focus on the rational design of this compound derivatives that can modulate several key biological pathways involved in disease progression. mdpi.com For instance, researchers have successfully designed and synthesized 1-(phenylsulfonyl)-1H-indole-based compounds that act as multifunctional ligands targeting cholinesterases and the 5-HT6 receptor, with additional anti-aggregation properties against amyloid-beta and tau proteins, all of which are implicated in Alzheimer's disease. nih.gov Another study focused on creating dual inhibitors of Bcl-2 and Mcl-1, anti-apoptotic proteins often overexpressed in cancer, using an indole (B1671886) scaffold. mdpi.com
This strategy of scaffold hybridization, where the this compound core is combined with other pharmacophores, is a promising approach to generate novel ligands with tailored polypharmacological profiles. acs.org The goal is to create synergistic effects that enhance therapeutic efficacy while potentially reducing the likelihood of drug resistance.
Exploration of this compound in Materials Science and Industrial Applications
Beyond its therapeutic potential, the this compound structure holds promise in materials science and various industrial processes.
Utility as Chemical Intermediates in Pharmaceutical and Agrochemical Industries
Indole and its derivatives are crucial building blocks in the synthesis of a wide array of fine chemicals. researchgate.net The this compound core serves as a valuable intermediate for creating more complex molecules with applications in both the pharmaceutical and agrochemical sectors. researchgate.netopenmedicinalchemistryjournal.com Its chemical reactivity allows for various substitutions and modifications, making it a versatile precursor for producing pharmaceuticals, plant growth regulators, and dyes. nih.govresearchgate.net For example, indole-3-butyric acid, synthesized from indole, is widely used as a rooting agent for plants. researchgate.net The development of efficient and scalable synthetic routes to this compound and its derivatives is therefore an important area of ongoing research.
Studies on Corrosion Inhibition Properties
Organic compounds containing heteroatoms like nitrogen and oxygen, such as this compound, are known to be effective corrosion inhibitors for metals, particularly steel in acidic environments. mdpi.comtaylorfrancis.com These molecules function by adsorbing onto the metal surface, creating a protective barrier that inhibits both anodic and cathodic corrosion reactions. mdpi.comafricaresearchconnects.com The indole ring system, with its lone pair of electrons and π-electrons, facilitates this adsorption process. jst-ud.vn
Studies on various indole derivatives have demonstrated their potential to protect metals like mild steel and copper from corrosion. mdpi.com The efficiency of inhibition often increases with the concentration of the indole derivative. tandfonline.comnih.gov The mechanism of action is typically a mixed-type inhibition, meaning it affects both the rate of metal dissolution and the hydrogen evolution reaction. mdpi.comafricaresearchconnects.com The adsorption process often follows established models like the Langmuir or Temkin isotherms. mdpi.comtandfonline.com Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations are also employed to understand the structure-efficiency relationship and the mechanism of inhibition at a molecular level. mdpi.comjst-ud.vn Future research could explore the specific efficacy of this compound and its derivatives as corrosion inhibitors, potentially enhanced by the presence of the phenoxy group.
Integration of Artificial Intelligence and Machine Learning in this compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including those based on the this compound scaffold. scielo.brresearchgate.net These computational tools can analyze vast datasets to identify patterns and predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds. mdpi.commednexus.org
Key applications of AI and ML in this context include:
Virtual Screening: AI algorithms can rapidly screen large virtual libraries of this compound derivatives to identify promising candidates for synthesis and experimental testing. nih.govnih.gov This significantly accelerates the hit identification phase of drug discovery. researchgate.net
De Novo Drug Design: Generative models can design entirely new this compound-based molecules with optimized properties for a specific biological target. nih.gov
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, often built using ML, can predict the biological activity of new derivatives based on their chemical structure, guiding the rational design of more potent and selective compounds. mdpi.com
ADMET Prediction: AI can model and predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the development process. researchgate.net
A recent study successfully used a deep learning model, molecular docking, and molecular dynamics simulations to identify potent and selective HDAC6 inhibitors featuring a 5-phenyl-1H-indole fragment. acs.org This highlights the power of integrating computational approaches to accelerate the discovery of novel therapeutics. acs.org
Addressing Current Research Gaps and Challenges in this compound Chemistry and Biology
Despite significant progress, several challenges and research gaps remain in the field of this compound chemistry and biology. A primary challenge lies in developing synthetic methods that are both efficient and environmentally friendly ("green chemistry"). tandfonline.com While many methods exist for synthesizing indole derivatives, there is a continuous need for more sustainable approaches that minimize the use of hazardous reagents and solvents. openmedicinalchemistryjournal.com
From a biological perspective, a deeper understanding of the specific interactions between this compound derivatives and their biological targets is needed. While a compound may show potent activity in an assay, elucidating its precise binding mode and the downstream effects of target modulation is crucial for rational drug design and optimization. Furthermore, understanding the polypharmacology of these compounds—their "off-target" effects—is essential for predicting potential side effects and for identifying opportunities for drug repurposing.
Synergistic Approaches between Synthetic Organic Chemistry and Biological Evaluation for Novel Therapeutic Development
The future of developing novel therapeutics based on the this compound scaffold lies in a highly integrated and iterative approach that combines the strengths of synthetic organic chemistry and biological evaluation. nih.govacs.org This synergistic cycle involves designing new molecules, often with the aid of computational tools, followed by efficient synthesis. researchgate.netresearchgate.net
These newly synthesized compounds are then subjected to a battery of biological tests to assess their activity, selectivity, and mechanism of action. mdpi.comtandfonline.com The results from these biological evaluations provide crucial feedback that informs the design of the next generation of compounds, creating a continuous loop of optimization. scielo.org.mx This collaborative process, which bridges the gap between the chemistry lab and the biology lab, is essential for translating the potential of the this compound scaffold into new and effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
